molecular formula C4H11BO2 B128877 Butylboronic acid CAS No. 4426-47-5

Butylboronic acid

Cat. No.: B128877
CAS No.: 4426-47-5
M. Wt: 101.94 g/mol
InChI Key: QPKFVRWIISEVCW-UHFFFAOYSA-N
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Description

Butyl boronic acid: is an organic compound with the molecular formula C4H11BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. Butyl boronic acid is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

Butylboronic acid, also known as 1-Butaneboronic acid, is primarily targeted towards the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also targets Bacterial leucyl aminopeptidase .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to its wide application in chemical synthesis.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable reagent in organic synthesis, contributing to the creation of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Additionally, the cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, can be a factor influencing its use .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of butyl boronic acid often involves large-scale Grignard reactions or hydroboration processes, optimized for high yield and purity. These methods are scaled up to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

butylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFVRWIISEVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196087
Record name n-Butylboronic acid
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Molecular Weight

101.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid; [Acros Organics MSDS]
Record name n-Butylboronic acid
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Vapor Pressure

0.000548 [mmHg]
Record name n-Butylboronic acid
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CAS No.

4426-47-5
Record name Butylboronic acid
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Record name n-Butylboronic acid
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Record name n-Butylboronic acid
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Record name 1-butyldihydroxyborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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